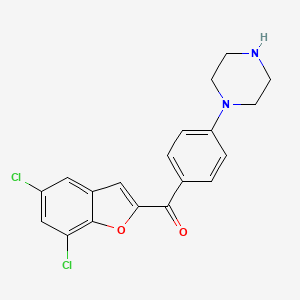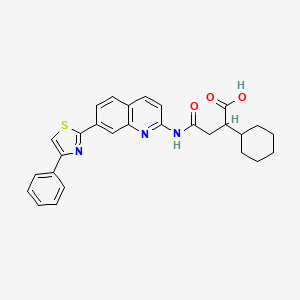
Vhll-bcn
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
VHLL-BCN is a compound used primarily in the field of click chemistry and targeted protein degradation. It is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, which plays a crucial role in the ubiquitin-proteasome system. This system is responsible for the degradation of proteins within the cell, and this compound is particularly useful in the development of proteolysis targeting chimeras (PROTACs) that target transcription factors for degradation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of VHLL-BCN involves the modification of VHL E3 ligase ligands with bicyclooctyne (BCN) groups. This is typically achieved through a copper-free strain-promoted azide-alkyne cycloaddition reaction (SPAAC). The reaction conditions often involve the use of azide-modified DNA oligomers and BCN-modified VHL ligands, which are conjugated via the SPAAC reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and concentration of reactants to maximize the efficiency of the SPAAC reaction .
Analyse Chemischer Reaktionen
Types of Reactions: VHLL-BCN primarily undergoes click chemistry reactions, specifically the SPAAC reaction. This reaction is highly efficient and selective, making it ideal for the conjugation of VHL ligands with other molecules .
Common Reagents and Conditions: The common reagents used in the SPAAC reaction include azide-modified DNA oligomers and BCN-modified VHL ligands. The reaction is typically carried out under mild conditions, without the need for copper catalysts, which can be toxic to biological systems .
Major Products: The major products formed from the reactions involving this compound are conjugates of VHL ligands with other molecules, such as DNA oligomers or proteins. These conjugates are used in the development of PROTACs for targeted protein degradation .
Wissenschaftliche Forschungsanwendungen
VHLL-BCN has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to improve the efficiency of click chemistry reactions. In biology and medicine, this compound is used in the development of PROTACs that target transcription factors for degradation, which has potential therapeutic applications in cancer treatment. In industry, this compound is used in the production of high-purity chemical reagents and in the development of new drug delivery systems .
Wirkmechanismus
The mechanism of action of VHLL-BCN involves its role as a ligand for the VHL E3 ubiquitin ligase. This compound binds to the VHL ligase, facilitating the recruitment of target proteins for ubiquitination and subsequent degradation by the proteasome. This process is highly specific and efficient, making this compound a valuable tool in targeted protein degradation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to VHLL-BCN include other VHL ligands that are used in the development of PROTACs. These include VH032 and VH298, which also bind to the VHL E3 ubiquitin ligase and facilitate targeted protein degradation .
Uniqueness: What sets this compound apart from other similar compounds is its modification with BCN groups, which allows for highly efficient and selective click chemistry reactions. This makes this compound particularly useful in the development of PROTACs that target transcription factors, which are often considered “undruggable” targets .
Eigenschaften
Molekularformel |
C35H45N5O6S |
|---|---|
Molekulargewicht |
663.8 g/mol |
IUPAC-Name |
[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C35H45N5O6S/c1-21-30(47-20-38-21)23-13-11-22(12-14-23)16-36-32(43)28-15-24(41)18-40(28)33(44)31(35(2,3)4)39-29(42)17-37-34(45)46-19-27-25-9-7-5-6-8-10-26(25)27/h11-14,20,24-28,31,41H,7-10,15-19H2,1-4H3,(H,36,43)(H,37,45)(H,39,42)/t24-,25-,26+,27?,28+,31-/m1/s1 |
InChI-Schlüssel |
BJZGOBPFQRYATQ-XBBRVUHHSA-N |
Isomerische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CNC(=O)OCC4[C@H]5[C@@H]4CCC#CCC5)O |
Kanonische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CNC(=O)OCC4C5C4CCC#CCC5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




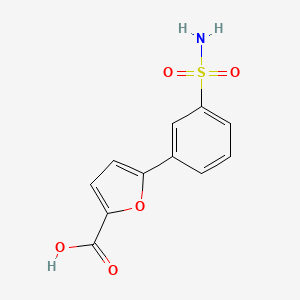


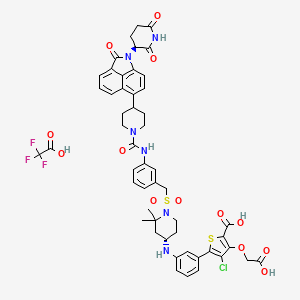
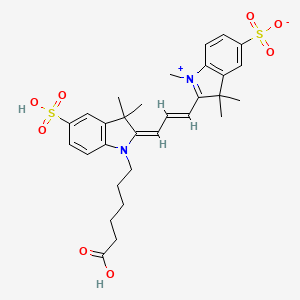
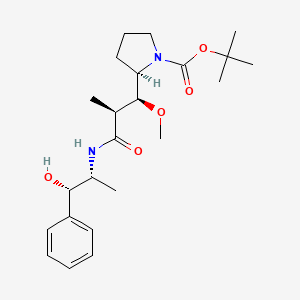
![[(2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-tetraacetyloxy-2,8-dihydroxy-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-5-yl]methyl benzoate](/img/structure/B12385894.png)
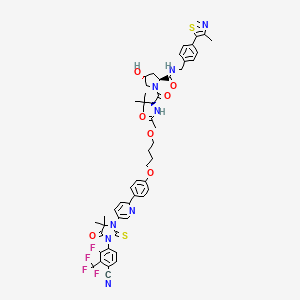
![(1S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one](/img/structure/B12385900.png)
